Nitrobenzene-13C6

Overview

Description

Synthesis Analysis The synthesis of nitrobenzene enriched in 13C at specific ring positions has been refined over time. Original literature conditions for key reactions were found defective and have since been corrected, leading to successful synthesis of carbon-13 enriched nitrobenzene. This process involves specific reactions where apparent thermodynamic control plays a significant role (Swartz & Gulick, 1975).

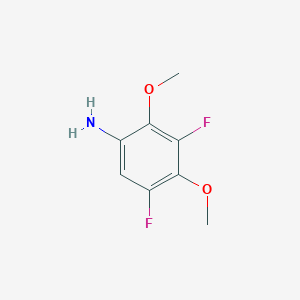

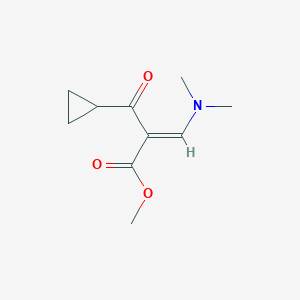

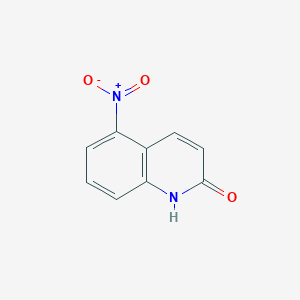

Molecular Structure Analysis Studies have provided insights into the complex photophysics and photochemistry of nitrobenzene, a simple yet challenging nitroaromatic compound. The molecular structure of nitrobenzene, including its planar and orthogonal conformations, has been examined through various methods like electron diffraction and molecular orbital calculations (Giussani & Worth, 2017).

Chemical Reactions and Properties Nitrobenzene undergoes various chemical reactions that highlight its rich photophysics and photochemistry. The decay paths from singlet excited states and their impact on photophysical properties have been characterized. Notably, nitrobenzene's transition to different states explains the lack of fluorescence and phosphorescence emissions (Giussani & Worth, 2017).

Physical Properties Analysis The physical properties of nitrobenzene derivatives have been explored in various studies, particularly focusing on their magnetic relaxation rates and molecular reorientation in solutions and solids. These properties are essential for understanding the behavior of nitrobenzene in different environments and applications (Stark, Vold & Vold, 1977).

Chemical Properties Analysis The chemical properties of nitrobenzene, including its reactivity and interaction with other substances, are crucial for its applications and environmental impact. For example, the photoelectron spectroscopic investigation has contributed to understanding the electronic structure of nitrobenzene and its derivatives, which is fundamental for its chemical behavior and reactions (Rabalais, 1972).

Scientific Research Applications

Carbon-13 Hyperfine Interactions in Radical Anions : It is used to study carbon-13 hyperfine interactions in nitroaromatic radical anions (Gulick, Swartz, & Parrish, 1976).

Spin Density Distribution Estimation : The synthesis of Nitrobenzene-13C6 allows for experimental estimation of the spin density distribution in nitrobenzene anion radicals (Swartz & Gulick, 1975).

Carcinogenic Properties Study : Research indicates Nitrobenzene's binding to hepatic DNA and hemoglobin at low doses, supporting its probable carcinogenic property (Li et al., 2003).

Environmental Pollutant Detection : The GRGO/Ni-TPP nanocomposite modified electrode is effective for detecting nitrobenzene, demonstrating its potential in environmental monitoring (Kubendhiran et al., 2017).

Molecular Reorientation Studies : Magnetic relaxation rates of 13C and 14N in nitrobenzene help determine the quadrupole coupling constant and molecular axes in Nitrobenzene-15N (Stark, Vold, & Vold, 1977).

Electrochemical Reactions Enhancement : Ultrasound can modify electrochemical reactions like the four-electron reduction of nitrobenzene in alkaline aqueous media (Marken et al., 1996).

Wastewater Treatment : Fe0 reduction of nitrobenzene to aniline in synthetic wastewater can be used as a chemical pretreatment for enzyme-mediated oxidative polymerization (Mantha et al., 2001).

Photophysics and Photochemistry Analysis : Nitrobenzene has complex photophysics and photochemistry, with high triplet quantum yield and a lack of fluorescence and phosphorescence emission (Giussani & Worth, 2017).

NMR Spectroscopy in Liquid Crystals : The 1H and 2H NMR spectra of this compound reveal its r-structure and quadrupolar coupling constants, which may help in understanding its structure and properties (Catalano, Forte, & Veracini, 1984).

Mechanism of Action

Target of Action

Nitrobenzene-13C6, a stable isotope-labelled compound, is primarily used in research applications such as environmental analysis and proteomics

Mode of Action

The parent compound, nitrobenzene, is known to undergo reduction reactions to form aniline . This process involves the conversion of nitrobenzene to aniline in catalytic (HX2/Pd H X 2 / P d in ethanol) and acidic (Sn/HCl S n / H C l or Fe/HCl F e / H C l) mediums .

Biochemical Pathways

Nitrobenzene, the non-isotopic counterpart of this compound, is known to be degraded by bacteria via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission, while the nitrobenzene pathway links the facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Pharmacokinetics

It’s important to note that any study involving this compound should consider its physical and chemical properties, such as its boiling point (210-211 °c), density (1253 g/mL at 25 °C), and refractive index (n20/D 1553) .

Result of Action

The primary result of this compound’s action in a biological system would be its potential to serve as a tracer in environmental and proteomic studies . As a stable isotope-labelled compound, it can be used to track the fate of nitrobenzene in these systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and moisture . Therefore, it’s recommended to store it at room temperature, away from light and moisture .

Safety and Hazards

Nitrobenzene-13C6 is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

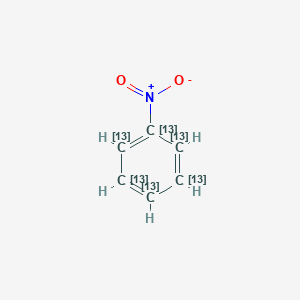

nitro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480612 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89059-37-0 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.